molecular formula C10H12N2O B14256464 Propanedinitrile, methyl(3-oxocyclohexyl)- CAS No. 409306-99-6

Propanedinitrile, methyl(3-oxocyclohexyl)-

Cat. No.: B14256464
CAS No.: 409306-99-6
M. Wt: 176.21 g/mol
InChI Key: IWAAWOKVGONNNO-UHFFFAOYSA-N
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Description

Propanedinitrile, methyl(3-oxocyclohexyl)- is an organic compound with the molecular formula C13H16N2O It is a derivative of propanedinitrile, featuring a methyl group and a 3-oxocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, methyl(3-oxocyclohexyl)- typically involves the reaction of 3-oxocyclohexanecarbonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, methyl(3-oxocyclohexyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Substituted nitrile derivatives.

Scientific Research Applications

Propanedinitrile, methyl(3-oxocyclohexyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedinitrile, methyl(3-oxocyclohexyl)- involves its interaction with specific molecular targets. The nitrile groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The 3-oxocyclohexyl group may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile: A simpler derivative with only nitrile groups.

    3-Oxocyclohexanecarbonitrile: Lacks the methyl group present in propanedinitrile, methyl(3-oxocyclohexyl)-.

    Methyl 3-oxocyclohexanecarboxylate: Contains a carboxylate group instead of nitrile groups.

Uniqueness

Propanedinitrile, methyl(3-oxocyclohexyl)- is unique due to the presence of both nitrile and 3-oxocyclohexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

409306-99-6

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-2-(3-oxocyclohexyl)propanedinitrile

InChI

InChI=1S/C10H12N2O/c1-10(6-11,7-12)8-3-2-4-9(13)5-8/h8H,2-5H2,1H3

InChI Key

IWAAWOKVGONNNO-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C#N)C1CCCC(=O)C1

Origin of Product

United States

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